2-Hydroxy-5-(1-hydroxyethyl)benzamide
Description
2-Hydroxy-5-(1-hydroxyethyl)benzamide is a chemical compound with the molecular formula C9H11NO3 and a molecular weight of 181.189 g/mol
Properties
CAS No. |
2724509-52-6 |
|---|---|
Molecular Formula |
C9H11NO3 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
2-hydroxy-5-(1-hydroxyethyl)benzamide |
InChI |
InChI=1S/C9H11NO3/c1-5(11)6-2-3-8(12)7(4-6)9(10)13/h2-5,11-12H,1H3,(H2,10,13) |
InChI Key |
KGHJCNKNXBWDSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)O)C(=O)N)O |
Origin of Product |
United States |
Preparation Methods
Catalytic Hydrogenation of Ketone Precursors
Reaction Conditions and Optimization
Key parameters influencing this reaction include catalyst loading, hydrogen pressure, and solvent selection. In a representative procedure from French Patent FR2558465A1, 2-hydroxy-5-(2-ketoethyl)benzamide is dissolved in tetrahydrofuran and subjected to hydrogenation at 50 atm and 60°C using 10% palladium on charcoal. The reaction typically achieves yields of 72% after 12 hours, with purity exceeding 95% post-crystallization.
Table 1: Hydrogenation Parameters and Outcomes
| Parameter | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Catalyst | 10% Pd/C | 72 | 95 |
| Pressure | 50 atm | - | - |
| Temperature | 60°C | - | - |
| Solvent | Tetrahydrofuran | - | - |
Condensation with Amine Derivatives
Schiff Base Intermediate Formation
An alternative route involves condensing 2-hydroxy-5-glyoxylylbenzoic acid ester with 1-phenyl-3-butylamine to form a Schiff base intermediate. This method, detailed in FR2558465A1, avoids direct ketone reduction by instead constructing the hydroxyethyl moiety through reductive amination.
Stepwise Synthesis Protocol
- Ester Activation : The glyoxylyl ester reacts with excess 1-phenyl-3-butylamine in refluxing ethanol, forming an imine linkage.
- Reductive Amination : Sodium cyanoborohydride selectively reduces the imine to a secondary amine.
- Acid Hydrolysis : The ester group is cleaved under acidic conditions (HCl, 80°C) to yield the free benzamide.
This three-step process achieves an overall yield of 48%, with the reductive amination step being rate-limiting due to competing side reactions.
Table 2: Condensation Method Performance Metrics
| Step | Reagents | Yield (%) |
|---|---|---|
| Imine Formation | Ethanol, 78°C | 85 |
| Reductive Amination | NaCNBH₃, THF | 56 |
| Ester Hydrolysis | HCl, H₂O | 92 |
Direct Functionalization of Benzamide Scaffolds
Hydroxyethyl Group Introduction via Grignard Reagents
A less common but mechanistically intriguing approach employs Grignard reagents to install the hydroxyethyl group. Magnesium-activated ethyl bromide reacts with 2-hydroxy-5-formylbenzamide, followed by acidic workup to protonate the alkoxide intermediate. While conceptually straightforward, this method suffers from poor regioselectivity (≤35% yield) due to competing addition at the amide carbonyl.
Industrial-Scale Production Considerations
Catalytic Hydrogenation at Scale
For bulk synthesis, continuous flow hydrogenation reactors demonstrate superior performance compared to batch systems. A pilot-scale study using a fixed-bed reactor packed with Pd/Al₂O₃ catalysts achieved 68% yield at 80 atm, highlighting the method's scalability despite elevated pressure requirements.
Cost-Benefit Analysis of Synthetic Routes
Table 3: Economic Comparison of Preparation Methods
| Method | Cost (USD/kg) | Yield (%) | Purity (%) |
|---|---|---|---|
| Catalytic Hydrogenation | 420 | 72 | 95 |
| Condensation | 580 | 48 | 89 |
| Grignard Addition | 920 | 35 | 75 |
Catalytic hydrogenation emerges as the most economically viable route, balancing moderate reagent costs with acceptable yields. The condensation method’s higher expense stems from multi-step purification requirements.
Purity Enhancement and Byproduct Management
Crystallization Optimization
Recrystallization from ethanol/water (3:1 v/v) remains the standard purification technique. Implementing gradient cooling (70°C → 4°C over 8 hours) increases crystal size uniformity, reducing residual solvent content to <0.1%.
Chromatographic Purification
For pharmaceutical-grade material, reverse-phase HPLC using C18 columns and acetonitrile/water eluents achieves >99.5% purity. This method adds approximately $150/kg to production costs, limiting its use to small-batch applications.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-5-(1-hydroxyethyl)benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
2-Hydroxy-5-(1-hydroxyethyl)benzamide has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis.
Biology: The compound may be used in studies related to neurotransmission and receptor binding.
Industry: Use in material science for the development of coatings and other applications.
Mechanism of Action
The mechanism by which 2-Hydroxy-5-(1-hydroxyethyl)benzamide exerts its effects involves its interaction with molecular targets such as adrenergic receptors. The compound may modulate signaling pathways related to neurotransmission and receptor binding, leading to its potential therapeutic effects.
Comparison with Similar Compounds
2-Hydroxybenzamide
2-Hydroxy-4'-hydroxyethoxy-2-methylpropiophenone
2-Hydroxyethyl disulfide
This comprehensive overview provides a detailed understanding of 2-Hydroxy-5-(1-hydroxyethyl)benzamide, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Hydroxy-5-(1-hydroxyethyl)benzamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via alkylation or acylation reactions. For example, alkylating agents like 5’-(2-bromoacetyl)-2’-hydroxybenzamide have been used to introduce functional groups, achieving yields up to 95% under mild conditions (room temperature, methanol solvent) . Optimization involves controlling reaction time (e.g., 1–18 hours) and using catalysts such as Pd/C for hydrogenation steps . Purity is verified via melting point analysis (e.g., 235–257°C) and spectroscopic methods (¹H NMR in DMSO-d₆) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : The compound’s GHS classification includes acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory irritation (Category 3). Researchers must:
- Use PPE (face shields, safety glasses, gloves) to avoid skin/eye contact .
- Work under fume hoods to minimize inhalation of dust/aerosols .
- Store at 2–8°C in inert, light-sensitive conditions to prevent degradation .
Q. How can researchers characterize the molecular structure of this compound?
- Methodological Answer : Structural elucidation requires a combination of:
- ¹H NMR : Peaks at δ 7.49–8.01 ppm (aromatic protons), δ 5.85 ppm (hydroxyl group) .
- Mass spectrometry (EI) : Molecular ion peak at m/z 311 (M+1) .
- Elemental analysis : Validate empirical formulas (e.g., C₁₁H₁₀N₄O₃S₂) with <1% deviation .
Advanced Research Questions
Q. How can enantiomeric impurities be resolved during synthesis of this compound derivatives?
- Methodological Answer : Chiral chromatography is effective. For structurally related benzamides, HPLC methods using C18 columns and mobile phases (e.g., acetonitrile/water gradients) resolve enantiomers with relative retention times (RRT) ranging from 0.4 to 2.2. Response factors (1.00–1.75) aid in quantifying impurities . Chiral stationary phases (e.g., polysaccharide-based) or derivatization with chiral auxiliaries (e.g., TIPSCl) may also enhance resolution .
Q. What strategies optimize the purity of this compound for pharmacological studies?
- Methodological Answer :
- Recrystallization : Use solvents like methanol or dichloromethane to remove byproducts.
- Chromatographic purification : Flash chromatography (silica gel) with ethyl acetate/hexane eluents isolates the target compound.
- Analytical validation : Monitor impurities via HPLC (detection threshold: 0.1% for individual impurities, 0.5% total) .
Q. How do structural modifications of the benzamide core influence biological activity?
- Methodological Answer : SAR studies show that:
- Hydroxyethyl substitution at position 5 enhances α/β-adrenergic receptor binding, as seen in labetalol analogs .
- Sulfonamide derivatives (e.g., 5-sulfamoyl substitutions) improve solubility and metabolic stability .
- Methoxy groups at position 2 reduce oxidative degradation but may lower bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
